3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione
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Overview
Description
3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione is a complex organic compound with the molecular formula C21H25N3O5 and a molecular weight of 399.44 g/mol . This compound is notable for its unique structure, which includes a piperidine-2,6-dione core, an isoindolinyl group, and a Boc-protected azetidinyl moiety. It is used in various scientific research applications, particularly in the fields of chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the piperidine-2,6-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isoindolinyl group: This step often involves the use of isoindoline derivatives and coupling reactions.
Boc protection of the azetidinyl group: The azetidinyl group is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Final coupling: The protected azetidinyl group is coupled with the piperidine-2,6-dione core under specific reaction conditions to yield the final compound.
Chemical Reactions Analysis
3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinyl and isoindolinyl moieties.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free azetidinyl derivative.
Scientific Research Applications
3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The Boc-protected azetidinyl group plays a crucial role in its stability and reactivity, while the isoindolinyl moiety contributes to its binding affinity .
Comparison with Similar Compounds
3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione can be compared with other similar compounds, such as:
1-Boc-3-(aminomethyl)azetidine: This compound shares the Boc-protected azetidinyl group but lacks the piperidine-2,6-dione core.
3-(Boc-amino)azetidine: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
1-Boc-piperazine: Contains a Boc-protected piperazine ring instead of the azetidinyl group, resulting in different chemical properties.
These comparisons highlight the uniqueness of this compound, particularly its combination of structural features that contribute to its diverse applications and reactivity.
Properties
Molecular Formula |
C21H25N3O5 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C21H25N3O5/c1-21(2,3)29-20(28)23-9-14(10-23)12-4-5-15-13(8-12)11-24(19(15)27)16-6-7-17(25)22-18(16)26/h4-5,8,14,16H,6-7,9-11H2,1-3H3,(H,22,25,26) |
InChI Key |
PRMANORIXFMJBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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